molecular formula C15H13BrClNO2 B3702770 5-bromo-N-(5-chloro-2-methylphenyl)-2-methoxybenzamide

5-bromo-N-(5-chloro-2-methylphenyl)-2-methoxybenzamide

Cat. No.: B3702770
M. Wt: 354.62 g/mol
InChI Key: BAJLVXOSJQDYKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(5-chloro-2-methylphenyl)-2-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(5-chloro-2-methylphenyl)-2-methoxybenzamide typically involves multiple steps. One common method starts with the bromination of 2-methoxybenzoic acid to obtain 5-bromo-2-methoxybenzoic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride. The final step involves the reaction of this acid chloride with 5-chloro-2-methylaniline under basic conditions to yield the target compound.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and solvents that can be easily recycled also contributes to the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(5-chloro-2-methylphenyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methoxy group can be oxidized to a carboxylic acid or reduced to a methyl group.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

    Substitution: Formation of derivatives with different substituents replacing bromine or chlorine.

    Oxidation: Formation of 5-bromo-N-(5-chloro-2-methylphenyl)-2-carboxybenzamide.

    Reduction: Formation of 5-bromo-N-(5-chloro-2-methylphenyl)-2-methylbenzamide.

Scientific Research Applications

5-bromo-N-(5-chloro-2-methylphenyl)-2-methoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.

    Material Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 5-bromo-N-(5-chloro-2-methylphenyl)-2-methoxybenzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The presence of bromine and chlorine atoms can enhance its binding affinity to target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(5-chloro-2-methylphenyl)-2-fluorobenzamide
  • 5-bromo-N-(5-chloro-2-methylphenyl)-2-thiophenesulfonamide

Uniqueness

Compared to similar compounds, 5-bromo-N-(5-chloro-2-methylphenyl)-2-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to cross biological membranes, making it a valuable scaffold in drug design.

Properties

IUPAC Name

5-bromo-N-(5-chloro-2-methylphenyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO2/c1-9-3-5-11(17)8-13(9)18-15(19)12-7-10(16)4-6-14(12)20-2/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJLVXOSJQDYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-(5-chloro-2-methylphenyl)-2-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N-(5-chloro-2-methylphenyl)-2-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
5-bromo-N-(5-chloro-2-methylphenyl)-2-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-bromo-N-(5-chloro-2-methylphenyl)-2-methoxybenzamide
Reactant of Route 5
Reactant of Route 5
5-bromo-N-(5-chloro-2-methylphenyl)-2-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
5-bromo-N-(5-chloro-2-methylphenyl)-2-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.